![molecular formula C14H22N2O3S B4442321 4-methyl-N-(1-methylbutyl)-3-[(methylsulfonyl)amino]benzamide](/img/structure/B4442321.png)
4-methyl-N-(1-methylbutyl)-3-[(methylsulfonyl)amino]benzamide
Overview
Description
4-methyl-N-(1-methylbutyl)-3-[(methylsulfonyl)amino]benzamide, also known as MS-275, is a synthetic compound that has been extensively studied for its potential as an anticancer agent. It belongs to the class of histone deacetylase (HDAC) inhibitors, which have been shown to have promising activity against various types of cancer.
Mechanism of Action
4-methyl-N-(1-methylbutyl)-3-[(methylsulfonyl)amino]benzamide works by inhibiting the activity of HDAC enzymes, which are responsible for removing acetyl groups from histone proteins. This leads to increased acetylation of histones, which in turn leads to changes in gene expression that can promote cell death and inhibit tumor growth. 4-methyl-N-(1-methylbutyl)-3-[(methylsulfonyl)amino]benzamide has also been shown to have other mechanisms of action, including the induction of DNA damage and the inhibition of angiogenesis.
Biochemical and Physiological Effects
4-methyl-N-(1-methylbutyl)-3-[(methylsulfonyl)amino]benzamide has been shown to have a number of biochemical and physiological effects in preclinical and clinical studies. These include the induction of apoptosis (programmed cell death), the inhibition of cell proliferation, and the inhibition of angiogenesis (the formation of new blood vessels). 4-methyl-N-(1-methylbutyl)-3-[(methylsulfonyl)amino]benzamide has also been shown to have immunomodulatory effects, which may contribute to its anticancer activity.
Advantages and Limitations for Lab Experiments
4-methyl-N-(1-methylbutyl)-3-[(methylsulfonyl)amino]benzamide has several advantages for use in lab experiments. It is a potent and selective inhibitor of HDAC enzymes, which makes it a useful tool for studying the role of histone acetylation in gene expression and cellular processes. 4-methyl-N-(1-methylbutyl)-3-[(methylsulfonyl)amino]benzamide has also been shown to have low toxicity in preclinical studies, which makes it a promising candidate for further development as an anticancer agent. However, 4-methyl-N-(1-methylbutyl)-3-[(methylsulfonyl)amino]benzamide has some limitations for use in lab experiments. It has poor solubility in aqueous solutions, which can make it difficult to administer to cells or animals. 4-methyl-N-(1-methylbutyl)-3-[(methylsulfonyl)amino]benzamide also has a short half-life, which can limit its effectiveness in some experimental settings.
Future Directions
There are several future directions for research on 4-methyl-N-(1-methylbutyl)-3-[(methylsulfonyl)amino]benzamide. One area of interest is the development of new formulations or delivery methods that can improve its solubility and bioavailability. Another area of interest is the identification of biomarkers that can predict response to 4-methyl-N-(1-methylbutyl)-3-[(methylsulfonyl)amino]benzamide treatment, which could help to personalize therapy for cancer patients. Additionally, further studies are needed to better understand the mechanisms of action of 4-methyl-N-(1-methylbutyl)-3-[(methylsulfonyl)amino]benzamide and to identify potential combination therapies that could enhance its anticancer activity.
Scientific Research Applications
4-methyl-N-(1-methylbutyl)-3-[(methylsulfonyl)amino]benzamide has been studied extensively in preclinical and clinical trials for its potential as an anticancer agent. It has been shown to have activity against a wide range of cancer types, including leukemia, lymphoma, breast cancer, and lung cancer. 4-methyl-N-(1-methylbutyl)-3-[(methylsulfonyl)amino]benzamide works by inhibiting the activity of HDAC enzymes, which are responsible for removing acetyl groups from histone proteins. This leads to increased acetylation of histones, which in turn leads to changes in gene expression that can promote cell death and inhibit tumor growth.
properties
IUPAC Name |
3-(methanesulfonamido)-4-methyl-N-pentan-2-ylbenzamide | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H22N2O3S/c1-5-6-11(3)15-14(17)12-8-7-10(2)13(9-12)16-20(4,18)19/h7-9,11,16H,5-6H2,1-4H3,(H,15,17) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BVRRJUXEFDHTBG-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(C)NC(=O)C1=CC(=C(C=C1)C)NS(=O)(=O)C | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H22N2O3S | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.40 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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